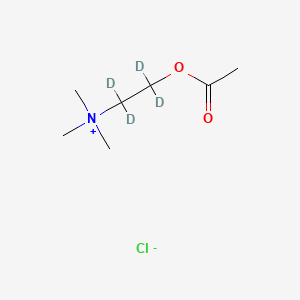

Acetylcholine-1,1,2,2-D4 chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

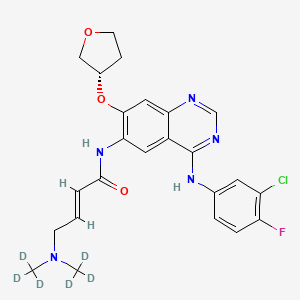

Acetylcholine-1,1,2,2-D4 Chloride is a stable cholinergic agonist with muscarinic and nicotinic actions . It is available as white or off-white hygroscopic crystals, or as a crystalline powder .

Synthesis Analysis

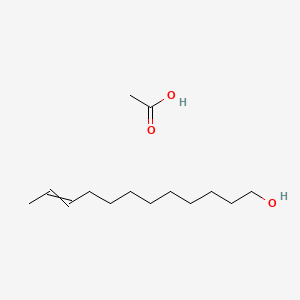

The synthesis of this compound involves the combination of two constituents, choline, and an acetyl group, the latter derived from the coenzyme acetyl-CoA . Choline is naturally present in foods such as egg yolks, liver, seeds of various vegetables, and legumes. Choline is also produced by the liver natively .Molecular Structure Analysis

The molecular formula of this compound is C7H16ClNO2 . The molecular weight is 185.68 g/mol .Chemical Reactions Analysis

When the muscarinic receptor is bound by acetylcholine, it will change its conformation, causing the α subunit to release the natively bound guanosine diphosphate molecule (GDP) and trade it for guanosine triphosphate (GTP) .Physical And Chemical Properties Analysis

This compound is hygroscopic in nature and is highly soluble in water, alcohol, propylene glycol, and chloroform .Scientific Research Applications

Ionic Mechanisms in Neurons : Acetylcholine enhances the permeability of the neuronal membrane to chloride ions, leading to depolarization in certain types of molluscan neurons (Chiarandini, Stefani, & Gerschenfeld, 1967).

Brain Chemistry : Acetylcholine levels in rat brains change under various stress conditions, indicating its role in stress response (Kaltsoya, Fessas, & Stavropoulos, 1966).

Ophthalmic Applications : Acetylcholine chloride, used in eye surgery, can significantly impact corneal endothelial function (Yee & Edelhauser, 1986).

Schistosome Neuromuscular Function : In the parasite Schistosoma mansoni, acetylcholine acts as an inhibitory neurotransmitter, mediated by acetylcholine-gated chloride channels (MacDonald et al., 2014).

Spectroscopy Studies : Acetylcholine chloride has been investigated using inelastic neutron scattering and temperature-dependent infrared spectroscopy, revealing insights into its dynamic properties (Pawlukojć & Hetmańczyk, 2016).

Biologically Active Analogs : Research into analogs of acetylcholine that have potential biological activity expands understanding of neurotransmission and drug development (Adamovich, Mirskova, Mirskov, & Voronkov, 2012).

LC–Isotope Dilution Tandem MS : A method was developed to measure acetylcholine in rat brain microdialysates using liquid chromatography and mass spectrometry, employing a tetradeuterated analogue as an internal standard (Prokai, Fryčák, Stevens, & Nguyen, 2008).

Structural and Electronic Studies : Acetylcholine chloride has been studied for its structural, electronic, and vibration properties using density functional theory, aiding in understanding its physical and chemical characteristics (Gordienko, Gordienko, & Zhuravlev, 2022).

Astrocytic Glia in Brain : Acetylcholine chloride application affects astrocytic cell numbers in rabbit brains, suggesting its role in neuroglial reaction (Chizhenkova Ra, 1998).

Molecular Probe for Acetylcholine Synthesis : A stable-isotope labeled choline analog suitable for hyperpolarized metabolic studies has been developed to monitor acetylcholine synthesis (Allouche-arnon et al., 2011).

Mechanism of Action

Future Directions

Research on the physiological and pathological roles and the tracking of the concentration changes of Acetylcholine-1,1,2,2-D4 Chloride in vivo are significant to the prevention and treatment of many kinds of nervous system diseases, such as Alzheimer’s disease, Parkinson’s disease, Myasthenia gravis and so on . The latest research and related applications of the optical and electrochemical biosensors are described, and the future development directions and challenges are prospected .

properties

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-NXMSQKFDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)